2,8-Dimercapto-6-hydroxypurine

説明

2,8-Dimercapto-6-hydroxypurine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound belongs to the purine family, which is known for its role in various biological processes, including energy metabolism and signal transduction .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimercapto-6-hydroxypurine typically involves the reaction of appropriate purine derivatives with thiol-containing reagents under controlled conditions. One common method includes the use of acetonitrile, water, and phosphoric acid as the mobile phase in reverse phase high-performance liquid chromatography (RP-HPLC) . For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the compound’s synthesis in a laboratory setting provides a foundation for scaling up to industrial production, which would likely involve similar reaction conditions and purification techniques.

化学反応の分析

Types of Reactions: 2,8-Dimercapto-6-hydroxypurine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of thiol groups, which are highly reactive.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenated compounds under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol groups can lead to the formation of disulfides, while reduction can yield the corresponding alcohols.

科学的研究の応用

Antithyroid Activity

DMHP is primarily recognized for its role as an antithyroid drug . It functions by inhibiting the synthesis of thyroid hormones, making it effective in the treatment of hyperthyroidism. A histomorphological study indicated that DMHP administration significantly affects the male reproductive system, suggesting a need for careful consideration in its therapeutic use .

Antiviral Agents

Research has demonstrated that DMHP can be utilized in the production of antiviral agents . Its structural properties allow it to interfere with viral replication processes, thus serving as a potential candidate for developing antiviral therapies .

Immunostimulants

DMHP has also been investigated for its potential as an immunostimulant . By enhancing immune responses, it could play a role in treating immunocompromised conditions or enhancing vaccine efficacy .

Chelating Agent

Due to its mercapto groups, DMHP acts as an effective chelating agent , binding to metal ions which can be beneficial in various biochemical assays and studies . This property is particularly useful in the context of heavy metal detoxification and environmental chemistry.

Potentiometric Titration Studies

DMHP has been involved in potentiometric titration studies where its behavior under different conditions provides insights into its reactivity and interaction with other compounds. These studies help elucidate the compound's stability and potential applications in analytical chemistry .

Development of Coatings

DMHP's properties have been explored for use in developing non-toxic corrosion protection pigments. Its ability to form stable complexes with metal ions can be advantageous in creating protective coatings that inhibit corrosion while being environmentally friendly .

Case Studies

作用機序

The mechanism of action of 2,8-Dimercapto-6-hydroxypurine involves its interaction with various molecular targets and pathways. The compound’s thiol groups can form complexes with metal ions, which is the basis for its use in heavy metal detoxification . In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby modulating their activity .

類似化合物との比較

Similar Compounds: Similar compounds to 2,8-Dimercapto-6-hydroxypurine include other purine derivatives such as adenine, guanine, and hypoxanthine . These compounds share a common purine core structure but differ in their functional groups, which confer unique chemical and biological properties.

Uniqueness: What sets this compound apart from other purine derivatives is the presence of two thiol groups at positions 2 and 8. These thiol groups enhance the compound’s reactivity and enable it to participate in a broader range of chemical reactions, making it a versatile tool in scientific research.

生物活性

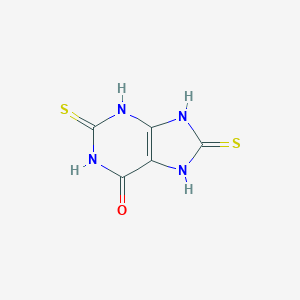

2,8-Dimercapto-6-hydroxypurine (also known as DMHP) is a purine derivative characterized by the presence of two thiol groups at positions 2 and 8, and a hydroxyl group at position 6 of the purine ring. This compound has garnered attention due to its diverse biological activities, particularly in the fields of reproductive health and cancer treatment. This article aims to explore the biological activity of DMHP through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

Key Features:

- Molecular Weight : 190.19 g/mol

- IUPAC Name : this compound

- CAS Number : 15986-32-0

Reproductive System Modulation

Research has indicated that DMHP acts as a negative modulator of the reproductive system. A study conducted on male rats demonstrated that administration of DMHP resulted in:

- Decreased plasma testosterone levels : This suggests a potential impact on male reproductive health.

- Altered testicular morphology : Significant reductions were observed in testicular cell population and diameter, alongside arrested spermatogenesis .

| Parameter | Control Group | DMHP Treated Group |

|---|---|---|

| Mean Testicular Cell Count | 2500 cells/mm³ | 1500 cells/mm³ |

| Testicular Cell Diameter (µm) | 20 µm | 15 µm |

| Plasma Testosterone (ng/mL) | 5.0 ng/mL | 2.5 ng/mL |

Anticancer Potential

DMHP has also been investigated for its anticancer properties. In vitro studies have shown that DMHP derivatives exhibit significant cytotoxicity against triple-negative breast cancer (TNBC) cell lines, specifically MDA-MB-231 and MDA-MB-436. The results indicate:

- IC50 values : Seven new analogues derived from DMHP showed IC50 values ≤50 μM, indicating potent anticancer activity.

The biological activity of DMHP can be attributed to several mechanisms:

- Inhibition of Hormonal Pathways : DMHP's ability to suppress testosterone levels may involve modulation of the hypothalamic-pituitary-gonadal (HPG) axis, affecting gonadotropin release.

- Antioxidant Properties : The thiol groups in DMHP may contribute to its antioxidant capabilities, potentially protecting cells from oxidative stress.

- Interaction with Enzymatic Pathways : Studies suggest that DMHP may inhibit certain enzymes involved in purine metabolism, which could be relevant in cancer treatment strategies.

Study on Male Rats

A pivotal study published in the Pakistan Journal of Pharmaceutical Sciences examined the effects of DMHP on male rats over a period of 21 days. The findings highlighted:

- A significant reduction in testicular cell populations.

- Altered hormonal profiles indicative of disrupted reproductive function .

Anticancer Efficacy

Another study focused on the synthesis and evaluation of new purine-based compounds derived from DMHP. These compounds were tested against various cancer cell lines, demonstrating promising results that warrant further investigation into their therapeutic potential.

特性

IUPAC Name |

2,8-bis(sulfanylidene)-7,9-dihydro-3H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4OS2/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSUZZIWNBVBKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=S)N1)NC(=S)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166752 | |

| Record name | Purine-6-ol, 2,8-dimercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15986-32-0 | |

| Record name | 1,2,3,7,8,9-Hexahydro-2,8-dithioxo-6H-purin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15986-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,8-Mercaptohypoxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015986320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dithio-6-oxypurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Purine-6-ol, 2,8-dimercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,7,8,9-hexahydro-2,8-dithioxo-6H-purin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,8-MERCAPTOHYPOXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7JFZ7X71T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does 2,8-Dimercapto-6-hydroxypurine impact the male reproductive system?

A1: Research suggests that this compound acts as a negative modulator of the male reproductive system. In a study using adult male rats, administration of the compound led to a significant decrease in testicular cell population, including Sertoli and Leydig cells []. This disruption in testicular cell development was accompanied by arrested spermatogenesis and a significant reduction in plasma testosterone levels [].

Q2: What are the analytical methods used to study this compound?

A2: One analytical method used to quantify this compound is iodimetric volumetric titration with potentiometric detection []. This method was effective in a strongly alkaline medium and showed a dependence on factors like sodium hydroxide concentration, analyte concentration, and electrode material [].

Q3: Beyond its effects on the reproductive system, are there other areas where this compound has shown potential biological activity?

A3: While the provided research focuses on reproductive effects, other studies have investigated this compound in different contexts. For instance, there's historical research exploring its potential as an inhibitor of the influenza virus, though the provided abstract does not delve into the specifics [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。